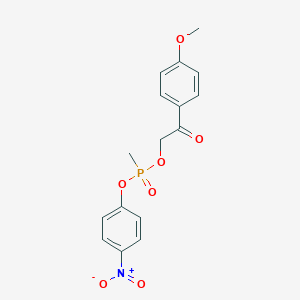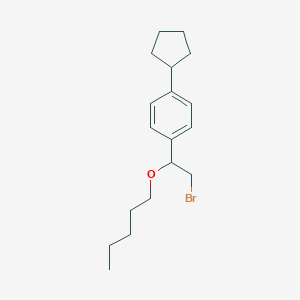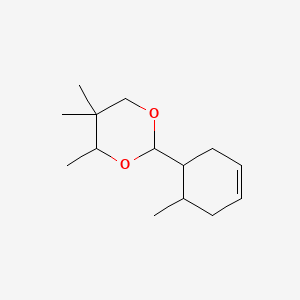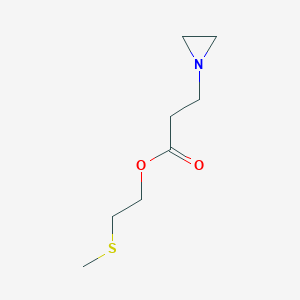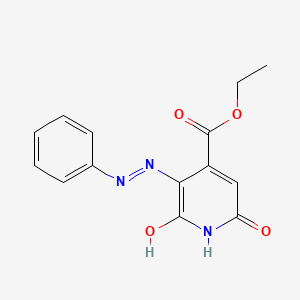
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a phenylhydrazinylidene group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate typically involves the condensation of ethyl 2,6-dioxo-4-pyridinecarboxylate with phenylhydrazine. The reaction is usually carried out in the presence of a suitable acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.
化学反应分析
Types of Reactions
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
科学研究应用
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2,6-dioxo-4-pyridinecarboxylate: Lacks the phenylhydrazinylidene group but shares the pyridine and ester functionalities.
Phenylhydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Pyridine derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is unique due to the presence of both the phenylhydrazinylidene group and the ethyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
25264-27-1 |
|---|---|
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
ethyl 2-hydroxy-6-oxo-3-phenyldiazenyl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)10-8-11(18)15-13(19)12(10)17-16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,18,19) |
InChI 键 |
HBAZABJWDSFKLR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=O)NC(=C1N=NC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


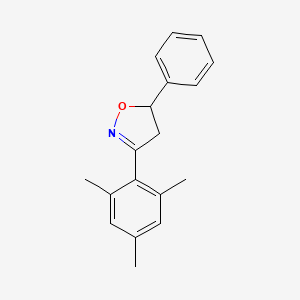
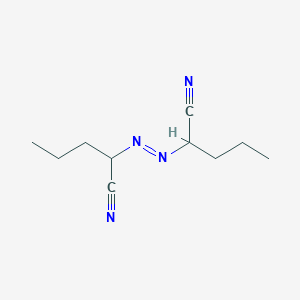
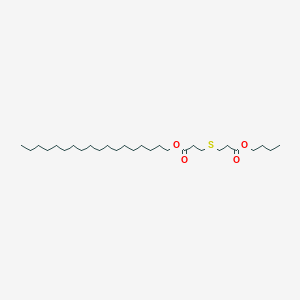
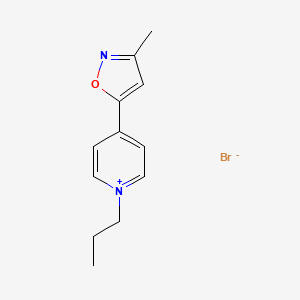
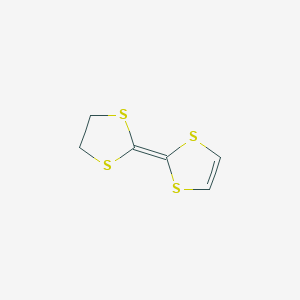
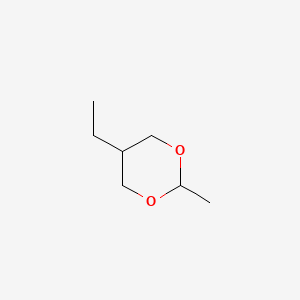
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
